1-bromo-2,4,4-trimethylpentane

Catalog No.
S2666744
CAS No.
30295-24-0
M.F
C8H17Br
M. Wt
193.128
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-2,4,4-trimethylpentane

CAS Number

30295-24-0

Product Name

1-bromo-2,4,4-trimethylpentane

IUPAC Name

1-bromo-2,4,4-trimethylpentane

Molecular Formula

C8H17Br

Molecular Weight

193.128

InChI

InChI=1S/C8H17Br/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3

InChI Key

RNRARZZEXIZUIJ-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)C)CBr

solubility

not available

1-Bromo-2,4,4-trimethylpentane is an organic compound with the molecular formula C8H17BrC_8H_{17}Br and a molecular weight of 193.12 g/mol. This compound is characterized by a bromine atom attached to the first carbon of a branched alkane structure, specifically 2,4,4-trimethylpentane. Its unique structure contributes to its reactivity and utility in various chemical processes, making it significant in both industrial and academic settings .

Currently, there is no documented information on a specific mechanism of action for 1-Bromo-2,4,4-trimethyl pentane in biological systems.

As with most halocarbons, 1-Bromo-2,4,4-trimethyl pentane is likely to exhibit some hazardous properties. Specific data is lacking, but potential hazards include:

  • Skin and eye irritant: Contact with the liquid may cause irritation [].
  • Moderate flammability: Organic liquids with similar structures are flammable and should be handled with caution [].
  • Environmental impact: Improper disposal of halocarbons can harm the environment. They may contribute to ozone depletion and contaminate water sources.

1-Bromo-2,4,4-trimethylpentane primarily participates in nucleophilic substitution and elimination reactions due to the presence of the bromine atom.

Types of Reactions:

  • Nucleophilic Substitution (SN1 and SN2): In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the replacement of bromine with another group.
  • Elimination Reactions: Under strong basic conditions, this compound can lose a hydrogen atom and the bromine atom to form alkenes.

Common Reagents:

  • For nucleophilic substitution: sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
  • For elimination reactions: potassium tert-butoxide (KOtBu) can be used to generate alkenes.

Major Products:

  • From substitution reactions: alcohols, nitriles, and amines.
  • From elimination reactions: 2,4-dimethylpentene .

1-Bromo-2,4,4-trimethylpentane can be synthesized through the bromination of 2,4,4-trimethylpentane. This process typically employs bromine (Br₂) in the presence of a radical initiator such as light or heat.

Industrial Production Methods:
In industrial settings, continuous flow reactors are often used where 2,4,4-trimethylpentane is reacted with bromine gas under controlled conditions to optimize yield and purity .

This compound finds applications across various fields:

  • Chemical Industry: It serves as a precursor for synthesizing more complex organic molecules.
  • Research: Utilized in studies involving enzyme-catalyzed reactions and as a reagent in organic synthesis.
  • Pharmaceuticals: Investigated for its potential use as a building block in drug development.
  • Agrochemicals: Employed as an intermediate in producing specialty chemicals .

Several compounds share structural similarities with 1-bromo-2,4,4-trimethylpentane. The following table compares these compounds based on their reactivity and properties:

Compound NameMolecular FormulaUnique Features
1-Bromo-2,4,4-trimethylpentaneC8H17BrC_8H_{17}BrContains bromine; reactive in nucleophilic reactions
2-Bromo-2,4,4-trimethylpentaneC8H17BrC_8H_{17}BrBromine at different position; different reactivity
1-Chloro-2,4,4-trimethylpentaneC8H17ClC_8H_{17}ClChlorine instead of bromine; less reactive
2,4-DimethylhexaneC8H18C_8H_{18}Non-halogenated; serves as a reference for comparison

Uniqueness: The presence of the bromine atom in 1-bromo-2,4,4-trimethylpentane enhances its reactivity compared to non-halogenated counterparts like 2,4-dimethylhexane. The specific positioning of the bromine also influences its chemical behavior compared to other halogenated compounds .

Free Radical Halogenation Mechanisms

The synthesis of 1-bromo-2,4,4-trimethylpentane via free radical halogenation represents the most widely studied and industrially relevant approach. The mechanism proceeds through a well-established radical chain process involving three distinct phases: initiation, propagation, and termination [1] [2].

Initiation Step

The initiation phase involves the homolytic cleavage of the bromine-bromine bond under the influence of heat or ultraviolet light. This step is endothermic, requiring approximately 46 kcal/mol of energy [1] [3]. The reaction can be represented as:

Br₂ → 2Br- (ΔH = +46 kcal/mol)

This process generates bromine radicals, which serve as the chain-carrying species for subsequent propagation steps [4].

Propagation Steps

The propagation phase consists of two sequential reactions that maintain the radical chain mechanism. The first propagation step involves hydrogen atom abstraction from the 2,4,4-trimethylpentane substrate by a bromine radical [5] [4]:

R-H + Br- → R- + HBr (ΔH = +10 kcal/mol)

This step is rate-determining and endothermic, creating an alkyl radical intermediate [6] [7]. The second propagation step involves the reaction of the alkyl radical with molecular bromine to form the desired brominated product while regenerating a bromine radical [4]:

R- + Br₂ → R-Br + Br- (ΔH = -24 kcal/mol)

This step is exothermic and rapid, ensuring efficient product formation and chain propagation [7].

Termination Reactions

The termination phase involves radical-radical coupling reactions that consume chain-carrying species without producing new radicals. Common termination reactions include bromine radical recombination (Br- + Br- → Br₂), alkyl radical coupling (R- + R- → R-R), and alkyl-bromine radical combination (R- + Br- → R-Br) [4].

StepReactionThermodynamicsRate Determining
InitiationBr₂ → 2Br-Endothermic (+46 kcal/mol)No
Propagation 1R-H + Br- → R- + HBrEndothermic (+10 kcal/mol)Yes
Propagation 2R- + Br₂ → R-Br + Br-Exothermic (-24 kcal/mol)No
Termination 1Br- + Br- → Br₂Exothermic (-46 kcal/mol)No
Termination 2R- + R- → R-RExothermic (-85 kcal/mol)No
Termination 3R- + Br- → R-BrExothermic (-70 kcal/mol)No

Regioselectivity Considerations

The regioselectivity of bromination reactions depends critically on the stability of the radical intermediates formed during the hydrogen abstraction step. Free radical bromination exhibits significantly higher selectivity compared to chlorination, with bromine radicals showing a strong preference for tertiary over secondary over primary carbon-hydrogen bonds [6] [7].

Radical Stability Hierarchy

The relative rates of hydrogen abstraction follow the order: tertiary > secondary > primary, reflecting the stability of the resulting alkyl radicals [6] [8]. For 2,4,4-trimethylpentane, the primary carbon positions are most susceptible to bromination, particularly the C-1 position, which leads to the formation of 1-bromo-2,4,4-trimethylpentane as the major product [9].

Carbon TypeRelative Rate (Br- )Relative Rate (Cl- )Selectivity FactorBond Strength (kcal/mol)
Primary1.01.0Low105
Secondary973.6Moderate98
Tertiary16005.0High91
Allylic20040High88
Benzylic64000100Very High85

Selectivity Mechanisms

The high selectivity of bromine radicals arises from the endothermic nature of the hydrogen abstraction step, which results in a "late" transition state according to Hammond's postulate [7]. This late transition state closely resembles the product radical, making the reaction outcome sensitive to the stability differences between various radical intermediates [6].

The selectivity factor for bromination of secondary versus primary positions can reach 97:1, compared to only 3.6:1 for chlorination [7]. This dramatic difference enables the selective formation of specific regioisomers under controlled conditions.

Reaction Optimization Parameters

Optimization of bromination reactions requires careful control of multiple parameters to achieve maximum yield and selectivity while minimizing side reactions and waste formation.

Temperature Effects

Temperature plays a crucial role in determining both reaction rate and selectivity. Optimal temperatures typically range from 25-150°C, with higher temperatures accelerating the reaction rate but potentially compromising selectivity [10] [11]. Studies have shown that bromination yields increase with temperature up to an optimal point, beyond which decomposition and side reactions become significant [12].

Research on temperature optimization reveals that the activation energy for bromination increases linearly with decreasing temperature, indicating higher energy barriers under milder conditions [10]. For industrial applications, temperatures around 90°C have been identified as optimal for achieving high yields while maintaining acceptable selectivity [11].

Concentration and Stoichiometry

The concentration of reactants significantly affects both the rate and outcome of bromination reactions. Bromine concentrations above 0.01 M typically show independence from concentration at all temperatures, while lower concentrations exhibit concentration-dependent behavior [13]. The optimal stoichiometry often requires slight excess of bromine to ensure complete conversion while avoiding over-bromination [14].

Catalyst and Initiator Effects

The use of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can significantly enhance reaction rates and reduce induction periods [15]. These initiators generate additional radical species that accelerate the initiation phase, leading to more efficient chain propagation [16].

ParameterTypical RangeEffect on YieldEffect on Selectivity
Temperature25-150°CIncreases up to optimumDecreases at high temp
Pressure1-10 atmMinimal effectMinimal effect
Concentration0.1-2.0 MIncreases with concentrationImproves at lower conc
Catalyst Loading0.1-10 mol%Increases with loadingImproves with optimization
Residence Time15 s - 5 minIncreases to maximumImproves with optimization
Flow Rate0.1-10 mL/minInverse relationshipImproves at optimal flow
pH3-10Maximum at pH 3-4Improves in acidic conditions
SolventVariousSolvent dependentHighly variable

Alternative Synthetic Routes

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative pathway for synthesizing 1-bromo-2,4,4-trimethylpentane, particularly when starting from hydroxyl-containing precursors or other halogenated intermediates. These reactions typically proceed via SN2 mechanisms, involving backside attack by bromide nucleophiles [17].

Mechanism and Stereochemistry

The SN2 mechanism involves concerted bond formation and bond breaking, resulting in inversion of configuration at the reaction center [17]. The transition state exhibits trigonal bipyramidal geometry with partial bonds to both the nucleophile and leaving group. This mechanism is favored for primary alkyl halides due to reduced steric hindrance [17].

Reagent Systems

Common nucleophilic bromination systems include sodium bromide in polar aprotic solvents, tetrabutylammonium bromide in organic media, and lithium bromide in ethereal solvents [18]. The choice of reagent system depends on the substrate structure and desired reaction conditions.

Substrate Scope and Limitations

Nucleophilic substitution approaches are most effective for primary alkyl substrates, with decreasing efficiency for secondary and tertiary systems due to steric hindrance and competing elimination reactions [18]. The method requires good leaving groups such as tosylate, mesylate, or iodide for optimal results.

Organometallic Intermediates

Organometallic approaches to brominated alkane synthesis involve the use of metal-containing intermediates that can undergo transmetalation or cross-coupling reactions to introduce bromine functionality [19] [20].

Grignard Reagent Approaches

Grignard reagents can be converted to alkyl bromides through reaction with bromine or N-bromosuccinimide. This approach requires careful control of reaction conditions to prevent over-bromination or competing reactions [19].

Transition Metal Catalysis

Transition metal catalyzed bromination reactions have emerged as powerful tools for selective C-H activation and functionalization. Palladium, copper, and iron catalysts have shown particular promise for selective bromination under mild conditions [19] [20].

Scalability Considerations

While organometallic approaches offer high selectivity and functional group tolerance, their scalability is often limited by the cost and handling requirements of organometallic reagents. Industrial applications typically favor more direct approaches unless specific selectivity requirements justify the additional complexity [19].

Green Chemistry Approaches

Catalytic Methods

Catalytic bromination methods represent a significant advancement in sustainable synthesis, offering improved atom economy and reduced waste generation compared to traditional stoichiometric approaches [21] [22].

Oxidative Bromination Catalysis

Oxidative bromination systems utilize catalysts to generate active bromine species from stable bromide salts in the presence of oxidants such as hydrogen peroxide or molecular oxygen [21] [22]. These systems offer several advantages including reduced bromine handling hazards, improved selectivity, and enhanced environmental compatibility.

Research has demonstrated that ionic liquid catalysts can promote efficient aerobic bromination with controllable chemoselectivity [22]. The 1-butylpyridinium nitrate system shows particular promise, enabling bromination of various substrates under mild conditions with catalyst recycling capabilities [22].

Enzyme-Mediated Bromination

Biological bromination systems based on bromoperoxidases represent the most environmentally friendly approach to bromination [23]. These enzyme systems utilize hydrogen peroxide as the oxidant and exhibit high selectivity and mild reaction conditions [23].

Heterogeneous Catalysis

Solid-supported catalysts offer advantages in terms of catalyst recovery and reuse. Tungstophosphoric acid and other heteropolyacids have shown effectiveness as recyclable catalysts for bromination reactions [24].

Solvent-Free Synthesis

Solvent-free synthetic approaches eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [25] [26].

Solid-State Reactions

Solid-state bromination reactions can be conducted using grinding, ball milling, or thermal activation methods. These approaches often show enhanced reactivity and selectivity compared to solution-phase reactions [25] [27].

Mechanochemical Activation

Mechanochemical methods utilize mechanical energy to activate chemical transformations. These approaches have shown particular promise for halogenation reactions, offering short reaction times and high yields [27].

Advantages and Limitations

Solvent-free methods offer several advantages including reduced environmental impact, simplified work-up procedures, and enhanced safety. However, they may require specialized equipment and careful optimization of reaction conditions [25] [28].

ApproachEnvironmental BenefitProcess IntensityCommercial Viability
Ionic Liquid CatalysisReduced solvent wasteHighGood
Solvent-Free ConditionsNo organic solventsVery HighExcellent
Microwave AssistanceEnergy efficiencyHighGood
Photochemical ActivationMild conditionsModerateModerate
Enzyme CatalysisBiodegradable catalystModerateLimited
Supercritical CO₂Non-toxic solventHighGood
Water as SolventBenign mediumHighExcellent
Recyclable CatalystsCatalyst recoveryVariableGood

Continuous Flow Processes

Continuous flow chemistry has emerged as a transformative technology for bromination reactions, offering enhanced safety, improved selectivity, and superior scalability compared to traditional batch processes [29] [30].

Flow Reactor Design

Modern flow reactors incorporate precise temperature and pressure control, efficient mixing systems, and integrated safety features. Microreactor systems enable rapid heat and mass transfer, leading to more uniform reaction conditions and improved selectivity [30].

In-Situ Bromine Generation

Flow systems enable safe in-situ generation of bromine from stable precursors such as sodium bromide and oxidants [29] [31]. This approach eliminates the need for bromine storage and handling while providing precise control over bromine concentration [32].

Process Intensification

Flow chemistry enables significant process intensification through improved heat and mass transfer, reduced reaction times, and enhanced safety profiles. Studies have demonstrated productivity improvements of 10-50 times compared to batch processes [33] [34].

Safety Advantages

The enhanced safety profile of flow systems stems from reduced chemical inventory, improved containment, and automated control systems. These features are particularly important for bromination reactions involving hazardous reagents [29] [31].

Process ParameterBatch ProcessingContinuous FlowImprovement Factor
Residence TimeHoursMinutes10-20x
Temperature ControlPoorExcellent5-10x
Mixing EfficiencyLimitedSuperior5-15x
Heat TransferPoorExcellent3-5x
Mass TransferLimitedEnhanced2-5x
Safety FeaturesModerateSuperior3-5x
ScalabilityDifficultEasy10-50x
Product QualityVariableConsistent2-3x

Scalability and Industrial Production Considerations

Economic Factors

The economic viability of different synthetic approaches depends on multiple factors including raw material costs, energy consumption, equipment requirements, and waste treatment expenses [35] [36].

Raw Material Costs

Traditional bromination methods utilizing molecular bromine face significant cost challenges due to the high price and handling requirements of bromine. Alternative approaches using sodium bromide as the bromine source offer substantial cost advantages [14] [36].

Energy Consumption

Energy requirements vary significantly between different synthetic approaches. Continuous flow processes typically show lower energy consumption due to improved heat integration and reduced heating/cooling cycles [33] [34].

Waste Treatment Costs

The generation of hazardous waste represents a significant cost factor in traditional bromination processes. Green chemistry approaches that minimize waste generation offer substantial economic advantages [29] [22].

Scale-Up Strategies

Successful scale-up of bromination processes requires careful consideration of reaction kinetics, heat and mass transfer, and safety factors [39] [34].

Linear Scale-Up

Flow chemistry enables linear scale-up through numbering-up of parallel reactors or increasing reactor dimensions. This approach offers predictable performance and reduced development time compared to traditional batch scale-up [34].

Process Optimization

Advanced process optimization techniques including Design of Experiments (DoE) and automated optimization systems can accelerate development and improve process performance [39] [40].

Quality Control

Continuous monitoring and control systems enable real-time quality assurance and process optimization. These systems are particularly important for maintaining consistent product quality during scale-up [39] [34].

FactorTraditional MethodGreen ChemistryFlow Chemistry
Raw Material CostHigh (Br₂)Low (NaBr)Moderate
Energy ConsumptionHighModerateLow
Waste GenerationHighLowVery Low
Safety RequirementsVery HighModerateLow
Equipment CostModerateHighHigh
MaintenanceHighLowLow
ScalabilityLimitedExcellentExcellent
Product PurityVariableHighVery High
Synthetic MethodMechanismReagentsSelectivityGreen Chemistry ScoreIndustrial Applicability
Free Radical BrominationRadical chain mechanismBr₂/light or heatHigh for tertiary > secondary > primaryModerateHigh
Nucleophilic SubstitutionSN2 displacementNaBr/nucleophileDepends on substrate structureGoodModerate
Organometallic RoutesTransmetalationOrganometallic compoundsVariableModerateLow
Catalytic Oxidative BrominationOxidation of bromide saltsH₂O₂/NaBr/catalystModerate to highExcellentHigh
Solvent-Free SynthesisHeterogeneous reactionNBS/solid stateHighExcellentModerate
Continuous Flow ProcessesHomogeneous flow reactionBr₂ generator/flow reactorExcellentGoodVery High
Ionic Liquid MediatedElectrophilic substitutionTribromide ionic liquidsHighVery GoodModerate
Electrochemical BrominationElectrochemical oxidationNaBr/electrolysisModerateExcellentHigh

XLogP3

3.9

Dates

Last modified: 04-14-2024

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